molecular formula C6H6Cl2S B13273291 2-Chloro-5-(1-chloroethyl)thiophene

2-Chloro-5-(1-chloroethyl)thiophene

Cat. No.: B13273291
M. Wt: 181.08 g/mol
InChI Key: ZXZAJCQGPFBGCD-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-chloroethyl)thiophene is an organic compound with the molecular formula C6H6Cl2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-chloroethyl)thiophene typically involves the chlorination of thiophene derivatives. One common method is the reaction of 2-chlorothiophene with ethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-chloroethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted thiophenes.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

2-Chloro-5-(1-chloroethyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-chloroethyl)thiophene involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H6Cl2S

Molecular Weight

181.08 g/mol

IUPAC Name

2-chloro-5-(1-chloroethyl)thiophene

InChI

InChI=1S/C6H6Cl2S/c1-4(7)5-2-3-6(8)9-5/h2-4H,1H3

InChI Key

ZXZAJCQGPFBGCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(S1)Cl)Cl

Origin of Product

United States

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